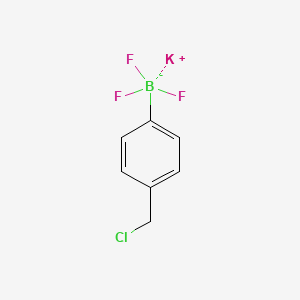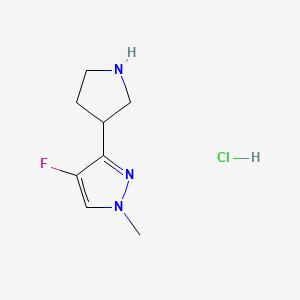
4-fluoro-1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the pyrrolidine ring: This step involves the reaction of the pyrazole intermediate with a suitable pyrrolidine derivative.
Formation of the hydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-fluoro-1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of the reduced pyrazole derivative.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-fluoro-1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole: Lacks the fluorine atom.
4-chloro-1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole: Contains a chlorine atom instead of fluorine.
4-fluoro-1-methyl-3-(piperidin-3-yl)-1H-pyrazole: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
The presence of the fluorine atom in 4-fluoro-1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride can significantly influence its chemical and biological properties, such as increased metabolic stability and altered electronic effects, making it unique compared to its analogs.
特性
分子式 |
C8H13ClFN3 |
|---|---|
分子量 |
205.66 g/mol |
IUPAC名 |
4-fluoro-1-methyl-3-pyrrolidin-3-ylpyrazole;hydrochloride |
InChI |
InChI=1S/C8H12FN3.ClH/c1-12-5-7(9)8(11-12)6-2-3-10-4-6;/h5-6,10H,2-4H2,1H3;1H |
InChIキー |
NRCICOLTDCOXFG-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C2CCNC2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


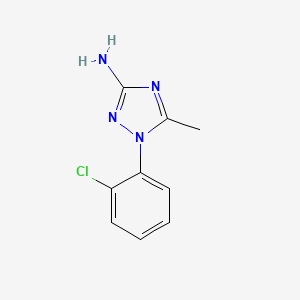

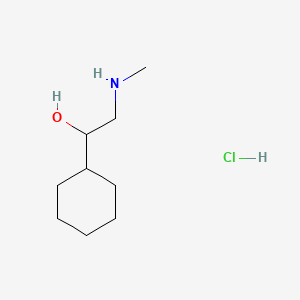
![3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B13455070.png)
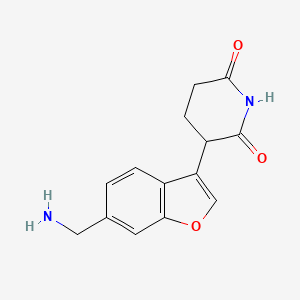
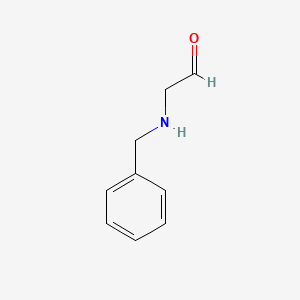

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde](/img/structure/B13455092.png)
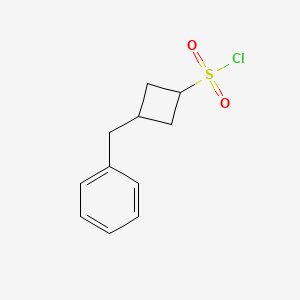
![tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate](/img/structure/B13455102.png)
![4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13455103.png)
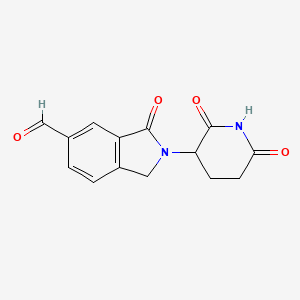
amine hydrochloride](/img/structure/B13455108.png)
